molecular formula C26H43N2+ B1201463 Stercuronium CAS No. 734477-69-1

Stercuronium

Cat. No.: B1201463
CAS No.: 734477-69-1
M. Wt: 383.6 g/mol
InChI Key: GGXDVUAOXCBCBN-HJZGYWQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stercuronium iodide is an aminosteroid neuromuscular blocking agent that was never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor and is also reported to be an acetylcholinesterase inhibitor . This compound has been studied for its potential use as a muscle relaxant in various medical applications.

Preparation Methods

Stercuronium iodide can be synthesized through a series of chemical reactions involving the modification of a steroid nucleus.

Chemical Reactions Analysis

Stercuronium iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Stercuronium iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This action blocks the signaling of acetylcholine, leading to muscle relaxation. Additionally, this compound iodide inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, further enhancing its neuromuscular blocking effects .

Properties

CAS No.

734477-69-1

Molecular Formula

C26H43N2+

Molecular Weight

383.6 g/mol

IUPAC Name

ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium

InChI

InChI=1S/C26H43N2/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3/q+1/t18-,20-,21+,22+,23-,24-,25-,26-/m0/s1

InChI Key

GGXDVUAOXCBCBN-HJZGYWQISA-N

Isomeric SMILES

CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C

SMILES

CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C

Canonical SMILES

CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C

Synonyms

N-ethyl-N-(cona-4,6-diene-3 beta-yl)dimethylammonium iodide
stercuronium
stercuronium bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.